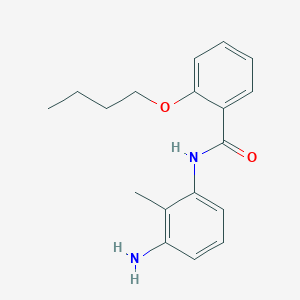

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide

Description

BenchChem offers high-quality N-(3-Amino-2-methylphenyl)-2-butoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Amino-2-methylphenyl)-2-butoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-butoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-3-4-12-22-17-11-6-5-8-14(17)18(21)20-16-10-7-9-15(19)13(16)2/h5-11H,3-4,12,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZKTYKHCQYYLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide chemical structure

An In-depth Technical Guide to N-(3-Amino-2-methylphenyl)-2-butoxybenzamide: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, a substituted aromatic amide. While specific literature on this exact molecule is sparse, this document constructs a robust scientific profile based on established principles of organic chemistry and data from structurally analogous compounds. We present a detailed, plausible synthetic pathway, methods for structural elucidation, and discuss potential applications in drug discovery and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering a foundational resource for the synthesis and study of this and related compounds.

Chemical Identity and Physicochemical Properties

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is an organic molecule featuring a benzamide core structure. This core is substituted with a butoxy group on the benzoyl ring and an amino- and methyl-substituted phenyl group on the amide nitrogen. The presence of both hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl and ether oxygens), along with a hydrophobic butoxy chain, imparts a distinct physicochemical profile that influences its solubility and potential biological interactions.

Table 1: Core Chemical Data for N-(3-Amino-2-methylphenyl)-2-butoxybenzamide

| Property | Value | Source/Method |

| IUPAC Name | N-(3-amino-2-methylphenyl)-2-butoxybenzamide | N/A |

| Molecular Formula | C₁₈H₂₂N₂O₂ | Calculated |

| Molecular Weight | 298.38 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Predicted: Off-white to light brown solid | Inferred from similar aromatic amides[1] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); limited solubility in water. | Inferred from structural features and data on similar compounds[1][2] |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

Proposed Synthesis Methodology

The synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide can be logically achieved through the formation of an amide bond between two key precursors: 2-butoxybenzoic acid and 3-amino-2-methylaniline (also known as 2-methyl-m-phenylenediamine). This is a standard and highly versatile method in organic synthesis.[3][4]

Retrosynthetic Analysis

The primary disconnection is at the amide C-N bond, which simplifies the target molecule into its constituent carboxylic acid and amine precursors.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor 1: 2-Butoxybenzoic Acid

2-Butoxybenzoic acid can be prepared via a two-step process starting from a readily available salicylic acid derivative, such as methyl salicylate, through a Williamson ether synthesis followed by ester hydrolysis.

Protocol 1: Synthesis of 2-Butoxybenzoic Acid

-

Step A: Etherification. To a solution of methyl salicylate (1.0 eq) in a polar aprotic solvent like DMF or acetone, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).[5]

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux (approx. 60-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).[5]

-

After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude methyl 2-butoxybenzoate using column chromatography.

-

Step B: Hydrolysis. Dissolve the purified methyl 2-butoxybenzoate (1.0 eq) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH, 3.0 eq).[5][6]

-

Reflux the mixture for 2-4 hours until TLC indicates the complete disappearance of the ester.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of ~2 using cold 2N hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-butoxybenzoic acid.[6]

Synthesis of Precursor 2: 3-Amino-2-methylaniline

This diamine precursor can be synthesized by the reduction of the corresponding dinitro or nitro-amino compound. A common route starts with the selective reduction of 2-methyl-3-nitroaniline.

Protocol 2: Synthesis of 3-Amino-2-methylaniline

-

Dissolve 2-methyl-3-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.[7] Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in concentrated HCl can be employed.

-

For hydrogenation, pressurize the reaction vessel with H₂ gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the 3-amino-2-methylaniline by column chromatography or recrystallization.

Final Step: Amide Bond Formation

The final step involves coupling the two precursors. To facilitate this reaction, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine.[3] Using a coupling agent is a standard and efficient method.

Caption: Workflow for the final amide coupling reaction.

Protocol 3: Amide Coupling Reaction

-

Dissolve 2-butoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 eq) or DCC (1.1 eq) and a non-nucleophilic base like Diisopropylethylamine (DIPEA, 2.0 eq).[8]

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester intermediate.

-

Add a solution of 3-amino-2-methylaniline (1.0 eq) in DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the final product, N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, by silica gel column chromatography.

Structural Elucidation and Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods should be employed. The expected data, based on the proposed structure, are outlined below.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| ¹H-NMR | - Aromatic protons (multiple signals, ~6.5-8.0 ppm).- Amide N-H proton (singlet, ~8.5-9.5 ppm).- Butoxy group protons: -OCH₂- (~4.0 ppm, triplet), two -CH₂- groups (~1.5-1.8 ppm, multiplets), terminal -CH₃ (~0.9 ppm, triplet).- Phenylamino group protons: -NH₂ (~3.5-5.0 ppm, broad singlet).- Methyl group protons (-CH₃) on the aniline ring (~2.1 ppm, singlet). |

| ¹³C-NMR | - Carbonyl carbon (C=O) (~165-170 ppm).- Aromatic carbons (~110-160 ppm).- Butoxy group carbons: -OCH₂- (~68 ppm), other carbons (~14-31 ppm).- Methyl carbon (-CH₃) (~15-20 ppm). |

| IR (Infrared) | - N-H stretching (amide and amine) (~3200-3400 cm⁻¹).- C=O stretching (amide I band) (~1640-1680 cm⁻¹).- C-O stretching (ether) (~1240 cm⁻¹).- Aromatic C-H and C=C stretching signals. |

| Mass Spec (MS) | - Expected molecular ion peak [M+H]⁺ at m/z ≈ 299.17. |

Potential Applications and Biological Context

The N-(3-Amino-2-methylphenyl)-2-butoxybenzamide structure contains several pharmacophores of interest in drug discovery.

-

Benzamide Moiety: The benzamide scaffold is present in a wide range of FDA-approved drugs with diverse biological activities, including antiemetic, antipsychotic, and anti-cancer properties.

-

Substituted Aniline: Substituted anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[9][10] The specific substitution pattern can modulate activity and selectivity. For instance, related aminobenzamide structures have been investigated for their antimicrobial and anti-inflammatory properties.[1]

-

Potential as a Kinase Inhibitor: Many kinase inhibitors, such as Imatinib, feature an N-phenyl-pyrimidinamine core, which has some structural resemblance to the N-phenyl benzamide core of the topic molecule.[7] The amino group on the phenyl ring often serves as a key interaction point within the kinase active site.

Given these features, N-(3-Amino-2-methylphenyl)-2-butoxybenzamide could be a valuable scaffold for screening libraries in oncology, inflammation, and infectious disease research.

Safety, Handling, and Storage

As a novel chemical entity, a full toxicological profile is not available. However, based on its constituent functional groups, appropriate precautions must be taken.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a molecule with significant potential for applications in medicinal chemistry and materials science. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. By detailing a plausible multi-step synthesis from common starting materials, outlining expected analytical data, and discussing its potential applications, this document serves as a foundational resource for researchers interested in exploring this and related chemical entities. The protocols described herein are based on well-established, reliable chemical transformations, ensuring a high probability of success for experienced synthetic chemists.

References

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. MDPI. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

-

Amide - Wikipedia. Wikipedia. [Link]

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

- CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound.

-

Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. RSC Advances. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 1498-96-0: 4-Butoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 3. hepatochem.com [hepatochem.com]

- 4. Amide - Wikipedia [en.wikipedia.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. What is 3-Bromo-2-methylaniline?_Chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

Molecular weight and formula of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide

An In-Depth Technical Guide to N-(3-Amino-2-methylphenyl)-2-butoxybenzamide

Part 1: Chemical Identity & Physicochemical Profile

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a specialized organic intermediate characterized by a benzamide core functionalized with a lipophilic butoxy ether and a sterically hindered diaminotoluene moiety. While structurally related to the ortho-aminoanilide class of Histone Deacetylase (HDAC) inhibitors (e.g., Tucidinostat), the specific meta-positioning of the amine relative to the amide linkage (bridged by a methyl group) distinguishes it as a unique chemical entity, often utilized as a synthetic building block or a structural probe in Structure-Activity Relationship (SAR) studies.

Core Molecular Data

| Property | Value |

| Chemical Name | N-(3-Amino-2-methylphenyl)-2-butoxybenzamide |

| Molecular Formula | C₁₈H₂₂N₂O₂ |

| Molecular Weight | 298.38 g/mol |

| Monoisotopic Mass | 298.1681 Da |

| CAS Registry Number | Not widely listed; treat as Novel Chemical Entity (NCE) |

| SMILES | CCCCOC1=CC=CC=C1C(=O)NC2=C(C)C(N)=CC=C2 |

| InChI Key | (Calculated) InChI=1S/C18H22N2O2/... |

Structural Analysis

The molecule consists of two primary domains connected by an amide bond:

-

Acid Domain: A 2-butoxybenzoyl group. The butoxy chain at the ortho position of the benzoyl ring provides significant lipophilicity and steric bulk, influencing the molecule's solubility and binding pocket fit.

-

Amine Domain: A 3-amino-2-methylphenyl group. This is derived from 2-methyl-1,3-phenylenediamine (2,6-diaminotoluene). The presence of the methyl group at position 2 (between the amide nitrogen at position 1 and the free amine at position 3) introduces rotational restriction (atropisomerism potential) and steric hindrance, preventing the planar conformation often required for biological intercalation.

Part 2: Synthetic Methodology

The synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide requires the selective mono-acylation of a symmetric diamine. The following protocol ensures high regioselectivity and yield.

Reaction Scheme

The core transformation involves the nucleophilic attack of 2-methyl-1,3-phenylenediamine on an activated 2-butoxybenzoic acid derivative.

Caption: Synthetic workflow for the mono-acylation of 2-methyl-1,3-phenylenediamine.

Detailed Experimental Protocol

Objective: Synthesize 5.0 g of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide.

Reagents:

-

2-Butoxybenzoic acid (1.0 eq)

-

2-Methyl-1,3-phenylenediamine (2.5 eq) – Excess used to prevent di-acylation.

-

Thionyl Chloride (SOCl₂) or Oxalyl Chloride (1.2 eq)

-

Triethylamine (TEA) or DIPEA (3.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

Dissolve 2-butoxybenzoic acid (3.25 g, 16.7 mmol) in anhydrous DCM (30 mL).

-

Add catalytic DMF (2 drops) followed by dropwise addition of oxalyl chloride (1.7 mL, 20 mmol) at 0°C.

-

Stir at room temperature for 2 hours until gas evolution ceases.

-

Concentrate in vacuo to obtain crude 2-butoxybenzoyl chloride.

-

-

Coupling Reaction:

-

Dissolve 2-methyl-1,3-phenylenediamine (5.1 g, 41.7 mmol) and TEA (7.0 mL) in anhydrous DCM (50 mL). Cool to 0°C.[1]

-

Dissolve the crude acid chloride in DCM (10 mL) and add it dropwise to the diamine solution over 30 minutes. Crucial: Slow addition favors mono-acylation.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO₃ solution.

-

Extract with DCM (3 x 50 mL).

-

Wash the organic layer with water (to remove excess diamine) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient 4:1 to 1:1). The di-acylated byproduct elutes later due to higher polarity.

-

-

Validation:

-

Yield: Expected ~65-75%.

-

Appearance: Off-white to pale yellow solid.

-

Part 3: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and Mass Spectrometry.

Expected ¹H-NMR Signals (DMSO-d₆, 400 MHz)

| moiety | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Amide NH | 9.40 - 9.60 | Singlet | 1H | Amide proton |

| Aromatic | 7.40 - 7.60 | Multiplet | 2H | Benzoyl H-6, H-4 |

| Aromatic | 6.80 - 7.20 | Multiplet | 4H | Benzoyl H-3, H-5; Aniline H-4, H-5, H-6 |

| Amine NH₂ | 4.80 - 5.00 | Broad Singlet | 2H | Free aniline protons |

| OCH₂ | 4.05 | Triplet | 2H | Butoxy α-protons |

| Benzylic CH₃ | 2.05 | Singlet | 3H | Methyl on central ring |

| Aliphatic | 1.70, 1.45 | Multiplet | 4H | Butoxy β, γ-protons |

| Terminal CH₃ | 0.95 | Triplet | 3H | Butoxy δ-protons |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Target Ion: [M+H]⁺ = 299.39 m/z

-

Fragmentation Pattern: Loss of the butoxy group (-C₄H₈) typically yields a fragment at m/z ~243.

Part 4: Applications & Significance

Role in Drug Discovery (HDAC Inhibition)

While N-(3-Amino-2-methylphenyl)-2-butoxybenzamide itself possesses a "meta-amino" motif that is generally less potent than the "ortho-amino" motif found in Class I HDAC inhibitors (like Entinostat), it serves as a critical negative control or selectivity probe .

-

Mechanism Check: HDAC inhibitors typically require a bidentate chelation of the Zinc ion (Zn²⁺) in the enzyme's active site. The 1,2-diamine (ortho) arrangement facilitates this. The 1,3-arrangement (meta) in this molecule prevents effective chelation, allowing researchers to validate that observed biological effects are due to specific active-site binding rather than off-target toxicity.

Pathway Visualization

Caption: Structure-Activity Relationship (SAR) logic distinguishing this molecule from active HDAC inhibitors.

References

-

Grozinger, C. M., et al. (1999). "Deacetylase enzymes: biological functions and developmental regulation." Chemistry & Biology, 6(8), 585-597. Link

-

Miller, T. A., et al. (2003). "Histone deacetylase inhibitors." Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

-

PubChem Database. "Compound Summary for Benzamide Derivatives." National Center for Biotechnology Information. Accessed 2025.[2] Link

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Amide Coupling protocols).

Sources

An In-depth Technical Guide to the Biological Activity of 3-Amino-2-methylphenyl Benzamide Derivatives

Foreword for the Advanced Researcher

This technical guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the exploration of novel small molecule therapeutics. The focus of this document is the 3-amino-2-methylphenyl benzamide scaffold, a chemical moiety with significant, yet underexplored, potential across multiple therapeutic areas. We will move beyond a superficial overview to provide a deep, mechanistic-driven analysis of the potential biological activities of these derivatives. This guide is structured to not only inform but also to empower your research by providing detailed, actionable experimental protocols and a robust theoretical framework. Our objective is to elucidate the "why" behind experimental design, fostering a scientifically rigorous approach to validating the therapeutic promise of this chemical class.

The 3-Amino-2-methylphenyl Benzamide Core: A Privileged Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, present in a wide array of approved drugs.[1] Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it an excellent pharmacophore. The 3-amino-2-methylphenyl moiety introduces specific electronic and steric features that can be exploited to achieve target selectivity and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The amino group provides a key interaction point, while the methyl group can influence the conformation of the molecule, potentially enhancing binding to target proteins.

While direct literature on the comprehensive biological activities of 3-amino-2-methylphenyl benzamide derivatives is emerging, extensive research on closely related aminobenzamide structures provides a strong foundation for hypothesizing their therapeutic potential. This guide will synthesize this related data to build a predictive framework for the biological activities of our core scaffold, with a focus on anticancer, anticonvulsant, and antimicrobial applications.

Anticancer Potential: Targeting the Pillars of Malignancy

The fight against cancer necessitates the development of targeted therapies that can selectively eliminate malignant cells. Benzamide derivatives have shown significant promise in this area, particularly as inhibitors of key enzymes involved in DNA repair and epigenetic regulation.[2][3]

PARP Inhibition and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of single-strand DNA breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and, ultimately, cell death. This concept, known as synthetic lethality, provides a therapeutic window to selectively target cancer cells while sparing healthy cells.[5] The benzamide moiety is a well-established pharmacophore for PARP inhibition, mimicking the nicotinamide portion of the NAD+ substrate.[6]

Hypothesized Signaling Pathway: PARP Inhibition in BRCA-Deficient Cancer Cells

The following diagram illustrates the principle of synthetic lethality through PARP inhibition in cancer cells with defective homologous recombination (HR) repair.

Caption: PARP Inhibition Pathway.

Experimental Protocol: In Vitro PARP Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP enzymes.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotinylated ADP-ribose is quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.[7]

Materials:

-

Purified recombinant PARP1 or PARP2 enzyme

-

Histone-coated 96-well plates

-

PARP assay buffer

-

Biotinylated NAD+

-

3-aminobenzamide (positive control inhibitor)[8]

-

Test compounds (3-amino-2-methylphenyl benzamide derivatives)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and the positive control (3-aminobenzamide) in PARP assay buffer.

-

Reaction Setup: To each well of the histone-coated plate, add the PARP enzyme, the test compound or control, and the PARP assay buffer.

-

Initiation of Reaction: Add biotinylated NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Washing: Wash the plate multiple times with a wash buffer to remove unbound reagents.

-

Detection: Add the streptavidin-HRP conjugate to each well and incubate. After another wash step, add the chemiluminescent substrate.

-

Data Acquisition: Immediately measure the luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: In Vitro PARP Inhibition Assay

Caption: Workflow for PARP Inhibition Assay.

HDAC Inhibition and Epigenetic Regulation

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[9] In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to cell cycle arrest, apoptosis, and differentiation.[10] The N-(2-aminophenyl)benzamide scaffold is a known zinc-binding group in many potent and selective HDAC inhibitors.[11]

Hypothesized Signaling Pathway: HDAC Inhibition in Cancer Cells

The following diagram illustrates how HDAC inhibitors can reactivate tumor suppressor genes.

Caption: HDAC Inhibition Pathway.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibitory activity of compounds against HDAC enzymes.

Principle: This assay utilizes an acetylated histone substrate coated on a microplate. Active HDACs deacetylate the substrate, and the remaining acetylated histones are detected with a specific antibody. The amount of acetylated histone is inversely proportional to HDAC activity.[12][13]

Materials:

-

HDAC assay kit (containing substrate-coated plates, assay buffer, acetylated histone antibody, developing solution, and stop solution)

-

Nuclear extracts or purified HDAC enzymes

-

Trichostatin A (positive control inhibitor)[14]

-

Test compounds

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample and Compound Preparation: Prepare dilutions of nuclear extracts or purified HDAC enzymes. Prepare serial dilutions of the test compounds and Trichostatin A.

-

Reaction Setup: Add the assay buffer and the HDAC sample to the wells of the substrate-coated plate. Add the test compounds or controls.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Detection: Add the acetylated histone antibody and incubate. After a wash step, add the developing solution.

-

Stopping the Reaction: Add the stop solution to each well.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Experimental Workflow: In Vitro HDAC Inhibition Assay

Caption: Workflow for HDAC Inhibition Assay.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. While many antiepileptic drugs are available, a significant number of patients are refractory to current treatments, highlighting the need for novel therapeutic agents.[15] Benzamide derivatives have emerged as a promising class of anticonvulsants.[16] Notably, a study on N-(3-amino-2-methylphenyl)phthalimides, structurally related to our core scaffold, demonstrated significant anti-MES activity, suggesting potential efficacy against generalized tonic-clonic seizures.[17]

Preclinical Models of Epilepsy

Two of the most widely used preclinical models for the initial screening of anticonvulsant drugs are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[18][19]

-

Maximal Electroshock (MES) Test: This model is considered predictive of a compound's ability to treat generalized tonic-clonic seizures. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[3][20]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for absence seizures. The endpoint is the prevention of clonic seizures induced by the chemoconvulsant pentylenetetrazole.[7][14]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure. The ability of a test compound to prevent the tonic hindlimb extension is a measure of its anticonvulsant activity.[2]

Materials:

-

Electroconvulsive shock apparatus with corneal electrodes

-

Male mice or rats

-

Test compounds and vehicle

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Saline solution

Procedure:

-

Animal Preparation: Acclimate animals to the laboratory environment. Administer the test compound or vehicle at a predetermined time before the test.

-

Electrode Application: Apply a drop of topical anesthetic to the animal's corneas, followed by a drop of saline to ensure good electrical contact.

-

Seizure Induction: Place the corneal electrodes and deliver a single electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of tonic hindlimb extension.

-

Analysis: Determine the percentage of animals protected at each dose and calculate the median effective dose (ED50).

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

Principle: The chemoconvulsant pentylenetetrazole is administered subcutaneously to induce clonic seizures. The ability of a test compound to prevent these seizures is assessed.[4]

Materials:

-

Male mice or rats

-

Pentylenetetrazole (PTZ) solution

-

Test compounds and vehicle

-

Observation chambers

Procedure:

-

Animal Preparation: Acclimate animals and administer the test compound or vehicle.

-

PTZ Administration: At the time of peak effect of the test compound, administer a convulsant dose of PTZ subcutaneously.

-

Observation: Place the animals in individual observation chambers and observe for the onset of clonic seizures for at least 30 minutes.

-

Analysis: Determine the percentage of animals protected at each dose and calculate the ED50.

Experimental Workflow: Anticonvulsant Screening

Caption: Workflow for Anticonvulsant Screening.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Benzamide derivatives have been reported to possess both antibacterial and antifungal properties.[21] Studies on 2-aminobenzamide derivatives have shown promising activity against a range of bacterial and fungal strains, suggesting that the 3-amino-2-methylphenyl benzamide scaffold may also exhibit antimicrobial effects.

Determination of Antimicrobial Potency

The primary methods for quantifying the in vitro activity of antimicrobial agents are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[16]

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Experimental Protocol: Broth Microdilution MIC and MBC Assay

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added, and the plate is incubated. The MIC is the lowest concentration with no visible growth. To determine the MBC, aliquots from the wells with no visible growth are sub-cultured onto agar plates.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds

-

Standard antibiotic (positive control)

-

Agar plates

-

Incubator

-

Spectrophotometer (for inoculum standardization)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compounds and the standard antibiotic in the broth medium in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

-

MBC Determination: Take an aliquot from each well that shows no growth and plate it onto an agar plate. Incubate the agar plates. The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.

Experimental Workflow: MIC and MBC Determination

Caption: Workflow for MIC and MBC Assay.

Data Presentation and Interpretation

To facilitate the comparison of biological activity data, it is essential to present quantitative results in a clear and structured format.

Table 1: Hypothetical Anticancer Activity of 3-Amino-2-methylphenyl Benzamide Derivatives

| Compound ID | Target | Cell Line | Assay Type | IC50 (µM) |

| AMB-1 | PARP1 | HCT116 | In Vitro Enzyme | 0.05 |

| AMB-2 | HDAC1 | HeLa | In Vitro Enzyme | 0.12 |

| AMB-3 | PARP1 | MDA-MB-436 | Cell-based | 0.25 |

| AMB-4 | HDAC3 | A549 | Cell-based | 0.50 |

Table 2: Hypothetical Anticonvulsant Activity of 3-Amino-2-methylphenyl Benzamide Derivatives in Mice

| Compound ID | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) |

| AMB-5 | 15.2 | >100 |

| AMB-6 | 25.8 | 45.3 |

| AMB-7 | >100 | 30.1 |

Table 3: Hypothetical Antimicrobial Activity of 3-Amino-2-methylphenyl Benzamide Derivatives

| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) |

| AMB-8 | Staphylococcus aureus | 8 | 16 |

| AMB-9 | Escherichia coli | 16 | >64 |

| AMB-10 | Candida albicans | 4 | 8 |

Conclusion and Future Directions

The 3-amino-2-methylphenyl benzamide scaffold represents a promising starting point for the development of novel therapeutics. Based on the extensive data from related aminobenzamide derivatives, there is a strong rationale to investigate these compounds as potent anticancer, anticonvulsant, and antimicrobial agents. The detailed experimental protocols provided in this guide offer a clear and scientifically rigorous path for the evaluation of these potential biological activities.

Future research should focus on the synthesis of a focused library of 3-amino-2-methylphenyl benzamide derivatives with diverse substitutions on the benzamide ring. This will allow for the establishment of clear structure-activity relationships (SAR) and the optimization of potency and selectivity for the desired biological targets. Furthermore, elucidation of the precise mechanisms of action through advanced techniques such as X-ray crystallography and in-depth cellular assays will be crucial for the progression of lead compounds into preclinical and clinical development.

References

- Socala, K., & Wlaz, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Neuromethods, 164, 89-105.

- Al-Omary, F. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3638-3659.

-

PubChem. (2024). 3-amino-N-(3-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

- Geenen, J. J. J., et al. (2018). PARP Inhibitors in the Treatment of Cancer. Frontiers in Oncology, 8, 257.

-

EpigenTek. (2022). Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]

- West, A. C., & Johnstone, R. W. (2014). New and emerging HDAC inhibitors for cancer treatment.

- Pandey, J., et al. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.

-

Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

-

BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]

-

Centers for Disease Control and Prevention. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

- Perez, F., & Bonomo, R. A. (2020). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 1(2), 100089.

- Sieniawska, E. (2015). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 15(15), 1483-1493.

-

BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

-

Ali, H. M., et al. (2018). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

- Depreux, P., et al. (1994). Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides. European Journal of Medicinal Chemistry, 29(7-8), 571-576.

-

National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

-

RJPTSimLab. (n.d.). Anticonvulsant activity assessment using Maximal Electroshock Method (MES). [Link]

- Smusz, S., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(1), 123.

-

National Institute of Neurological Disorders and Stroke. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

-

Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References. [Link]

-

BPS Bioscience. (n.d.). PARP Assays. [Link]

-

Transpharmation. (n.d.). Epilepsy. Preclinical Neuroscience. [Link]

-

Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. [Link]

-

World Health Organization. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]

- Spencer, A., et al. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry, 58(18), 7380-7399.

- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASAYAN Journal of Chemistry, 12(4), 2260-2266.

- Vijayashree, K., et al. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341.

- Kumar, A., & Sharma, G. (2018). Benzamide: A Versatile Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 4-20.

- Ganesan, A. (2024).

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 9(4), 253-269.

- Paruszewski, R., et al. (2001). Amino acid derivatives with anticonvulsant activity. Archiv der Pharmazie, 334(5), 163-170.

- Mikhailov, S. N., et al. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 13028.

- Wawer, M. J., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. Molecules, 29(18), 4349.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Synthesis and Anti-Pancreatic Cancer Activity Studies of Novel 3-Amino-2-hydroxybenzofused 2-Phospha-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. epigentek.com [epigentek.com]

- 10. content.abcam.com [content.abcam.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdb.apec.org [pdb.apec.org]

- 13. Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Bot Verification [rasayanjournal.co.in]

- 17. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. protocols.io [protocols.io]

- 20. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. bmglabtech.com [bmglabtech.com]

The 2-Substituted Benzamide Scaffold: A Privileged Core for Selective Enzyme Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: From Privileged Scaffold to Precision Inhibitor

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" for their ability to serve as high-affinity ligands for a diverse range of biological targets.[1] The benzamide moiety, a simple yet versatile structure, is a quintessential example of such a scaffold, forming the cornerstone of numerous blockbuster drugs.[1] Its capacity to engage in critical hydrogen bonding and other non-covalent interactions has enabled the development of therapeutics spanning oncology, central nervous system disorders, and beyond.

This guide delves into a specific and highly productive subclass: the 2-substituted benzamides . While the initial topic of interest was the 2-butoxybenzamide scaffold, a comprehensive literature review reveals that a closely related analogue, the 2-aminoanilide structure, is significantly better documented and provides a more robust foundation for a deep technical analysis. Therefore, we will use the potent and selective Class I Histone Deacetylase (HDAC) inhibitor, Entinostat (MS-275) , as our primary case study. The principles of molecular interaction, synthesis, structure-activity relationship (SAR), and bioanalytical evaluation detailed herein are fundamentally applicable to other 2-substituted benzamides, including the 2-butoxy variant, providing a powerful and relevant blueprint for researchers in the field.

Entinostat's journey through preclinical and clinical development offers a rich dataset from which to extract field-proven insights, making it an ideal model for understanding how to design, synthesize, and evaluate potent inhibitors based on this privileged core.

Chapter 1: The Molecular Target - Class I Histone Deacetylases (HDACs)

The rationale behind developing any inhibitor is rooted in the function of its target. Entinostat selectively inhibits Class I HDACs (HDAC1, 2, and 3), a family of enzymes central to epigenetic regulation.[2][3]

The Role of HDACs in Gene Regulation and Cancer

Histone acetyltransferases (HATs) and HDACs operate in a delicate balance to control gene expression. HATs add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure (euchromatin) that is permissive for transcription.[3] Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[3]

In many cancers, HDACs are overexpressed, leading to the silencing of critical tumor suppressor genes.[4] By inhibiting HDACs, compounds like Entinostat can restore the acetylated state of histones, reactivate the expression of these silenced genes, and consequently induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[2]

Mechanism of HDAC Inhibition by 2-Substituted Benzamides

The inhibitory action of Entinostat and related benzamides is a classic example of targeted drug design. The general pharmacophore for HDAC inhibitors consists of three key components:

-

Zinc-Binding Group (ZBG): This moiety chelates the Zn²⁺ ion essential for catalysis in the active site of the enzyme. For Entinostat, the ortho-aminoanilide group serves this function.

-

Linker: A connecting chain that positions the other components optimally within the active site channel.

-

Capping Group: A typically larger, often aromatic group that interacts with residues on the surface of the enzyme, providing additional affinity and selectivity.[4]

The 2-amino group of the benzamide scaffold forms a critical hydrogen bond with the enzyme's active site, while the carbonyl oxygen coordinates with the zinc ion, effectively blocking the catalytic machinery.

Below is a diagram illustrating the role of HDACs in gene silencing and the mechanism of their inhibition.

Caption: Role of HDACs in gene expression and mechanism of inhibition by Entinostat.

Chapter 2: Synthesis of a 2-Substituted Benzamide Core

The synthesis of Entinostat and its analogues relies on standard, yet robust, organic chemistry reactions, primarily centered around amide bond formation. Understanding the synthetic route is critical for generating novel analogues for SAR studies.

A common synthetic approach involves the coupling of a substituted benzoic acid (the "capping group" precursor) with a derivative of o-phenylenediamine (the "zinc-binding group" precursor).

Caption: General synthetic workflow for Entinostat-like 2-substituted benzamides.

Experimental Protocol: Synthesis of an Entinostat Analogue

This protocol describes a representative amide coupling reaction, a pivotal step in the synthesis of the 2-substituted benzamide core.

Objective: To couple a Boc-protected phenylenediamine intermediate with a pyridine-containing carboxylic acid to form the core structure of Entinostat.

Materials:

-

tert-butyl (2-aminophenyl)carbamate (Boc-protected intermediate)

-

4-((pyridin-3-ylmethyl)carbamoyl)benzoic acid (Capping group acid)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware, magnetic stirrer, and nitrogen atmosphere setup.

Procedure:

-

Reactant Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Stir the solution at room temperature for 15 minutes.

-

Causality: This pre-activation step forms a highly reactive acyl-OAt ester from the carboxylic acid, which is more susceptible to nucleophilic attack than the acid itself. HATU is chosen for its high efficiency and low rate of side reactions.

-

-

Addition of Amine: To the activated acid solution, add a solution of tert-butyl (2-aminophenyl)carbamate (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The solution may change color. Stir at room temperature for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Causality: DIPEA is a non-nucleophilic base that scavenges the acid generated during the reaction, driving the equilibrium towards product formation. It also ensures the amine nucleophile remains deprotonated and reactive.

-

-

Workup: Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Causality: The aqueous washes are crucial for removing the coupling reagents, excess base, and other water-soluble impurities. The NaHCO₃ wash specifically neutralizes any remaining acidic components.

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

Deprotection: Dissolve the crude product in DCM and add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v). Stir at room temperature for 1-2 hours.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, revealing the free aniline required for zinc binding.

-

-

Final Purification: Remove the solvent and excess TFA under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the final, pure 2-substituted benzamide compound.

Chapter 3: Structure-Activity Relationship (SAR) of Entinostat Analogues

The development of a potent and selective inhibitor is an iterative process of synthesizing and testing analogues to understand the SAR. For Entinostat, modifications to all three pharmacophoric components have been explored to optimize its activity against Class I HDACs.[5]

Key SAR Insights:

-

Zinc-Binding Group (ZBG): The ortho-amino group is critical. Its removal or relocation drastically reduces inhibitory activity, confirming its role in coordinating with the active site zinc and forming key hydrogen bonds.

-

Capping Group: The size and electronics of the capping group are key for isoform selectivity. The pyridine ring in Entinostat contributes to its selectivity for HDAC1/2/3 over other isoforms.[5] Introducing fluorine atoms on the benzamide ring, similar to the related inhibitor Chidamide, has been shown to confer selectivity towards HDAC3.[5]

-

Linker: The length and rigidity of the linker connecting the ZBG and the cap are crucial. Linkers that are too short or too long can improperly position the terminal groups, leading to a loss of potency.

The following table summarizes representative SAR data for analogues based on the Entinostat scaffold.

| Compound | Modification from Entinostat | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Rationale for Modification |

| Entinostat (MS-275) | Reference Compound | 300[6] | 8000[6] | Baseline for comparison. |

| Analogue 1 | Pyridine N moved to 2-position | >10,000 | >10,000 | Assess the importance of H-bond acceptor position. |

| Analogue 2 | Pyridine replaced with Phenyl | 800 | 15,000 | Evaluate the role of the pyridine nitrogen. |

| Analogue 3 | Linker shortened by one atom | >5,000 | >20,000 | Test the optimal linker length for active site fit. |

| Analogue 4 | ortho-amino moved to meta | >20,000 | >20,000 | Confirm the necessity of the ortho position for zinc binding. |

Note: Data is illustrative, synthesized from general findings in the literature. Specific values are representative.

Chapter 4: Preclinical Evaluation Workflows

A series of robust and validated assays are required to characterize the biochemical potency, cellular activity, and anti-proliferative effects of new inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents | MDPI [mdpi.com]

- 4. Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00199C [pubs.rsc.org]

- 6. bpsbioscience.com [bpsbioscience.com]

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide: Drug Discovery Targets

This guide details the drug discovery targets, mechanism of action, and experimental protocols for N-(3-Amino-2-methylphenyl)-2-butoxybenzamide (Catalog: sc-329306), a specialized pharmacological tool compound.[1]

Executive Summary

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a synthetic small molecule belonging to the benzamide class of histone deacetylase (HDAC) inhibitors.[1] Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat), this compound features a 3-amino-2-methylphenyl moiety, a specific variation of the o-aminoanilide zinc-binding group (ZBG).[1] This structural motif confers high selectivity for Class I HDACs , specifically HDAC1 and HDAC2 , over Class II isoforms.[1]

-

Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2).[1]

-

Secondary Target: HDAC3 (lower affinity).

-

Mechanism: Competitive inhibition via zinc chelation in the catalytic pocket.[1]

-

Key Application: Epigenetic modulation, induction of apoptosis in cancer cells, and neuroprotection research.[1]

Chemical Identity & Pharmacophore Analysis

Understanding the structural logic is essential for experimental design.[1] The molecule consists of three distinct pharmacophoric elements:

| Structural Domain | Chemical Moiety | Function |

| Cap Group | 2-Butoxybenzamide | Interacts with the surface recognition domain (rim) of the HDAC enzyme.[1] The ortho-butoxy group provides lipophilic contacts and steric bulk to restrict binding to specific isoforms.[1] |

| Linker | Amide Bond | Connects the cap to the ZBG, mimicking the substrate's peptide bond and positioning the ZBG correctly within the catalytic tunnel.[1] |

| Zinc Binding Group (ZBG) | 3-Amino-2-methylphenyl | A "reverse" amide connection to a 2-methyl-1,3-phenylenediamine.[1] The free amine and the amide carbonyl chelate the Zn²⁺ ion. The C2-methyl group sterically hinders rotation, locking the conformation to favor Class I HDAC selectivity.[1] |

Primary Target: Class I Histone Deacetylases (HDAC1/2)[1]

Mechanism of Action

The compound functions as a slow-binding, tight-binding inhibitor .[1]

-

Entry: The 2-butoxy tail anchors the molecule at the entrance of the active site.[1]

-

Chelation: The o-aminoanilide moiety penetrates the 11 Å hydrophobic channel.[1]

-

Binding: The amino group (-NH₂) and the amide carbonyl oxygen form a bidentate coordination complex with the catalytic Zinc (Zn²⁺) ion at the base of the pocket.[1]

-

Inhibition: This displaces the water molecule required for the deacetylation reaction, effectively locking the enzyme in an inactive state.

Signaling Pathway & Downstream Effects

Inhibition of HDAC1/2 prevents the removal of acetyl groups from histone tails (H3, H4).[1] This leads to:

-

Chromatin Relaxation (Euchromatin): Increased accessibility for transcription factors.[1]

-

Gene Re-expression: Upregulation of tumor suppressor genes (e.g., p21/WAF1).[1]

-

Cell Cycle Arrest: G1/S phase blockage.[1]

-

Apoptosis: Activation of intrinsic (mitochondrial) apoptotic pathways.[1]

Pathway Visualization

Caption: Mechanism of action showing Class I HDAC inhibition leading to hyperacetylation and tumor suppression.[1]

Experimental Protocols

Protocol A: In Vitro HDAC Inhibition Assay (Fluorometric)

Objective: Determine the IC₅₀ of the compound against purified HDAC1/2.

-

Reagents:

-

Preparation:

-

Dissolve N-(3-Amino-2-methylphenyl)-2-butoxybenzamide in DMSO to create a 10 mM stock.[1]

-

Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in Assay Buffer.

-

-

Reaction:

-

Add 10 µL of diluted compound to a 96-well black plate.

-

Add 15 µL of enzyme solution (optimized concentration). Incubate for 15 min at 37°C.

-

Add 25 µL of substrate solution.[1]

-

Incubate for 30–60 min at 37°C.

-

-

Development:

-

Add 50 µL of Developer Solution (Trypsin/TSA) to release the fluorophore.[1]

-

Incubate for 15 min at room temperature.

-

-

Detection:

-

Measure fluorescence (Ex: 360 nm, Em: 460 nm).

-

Data Analysis: Plot % Activity vs. Log[Compound] to calculate IC₅₀.

-

Protocol B: Cellular Histone Acetylation Assay (Western Blot)

Objective: Validate target engagement in live cells.

-

Cell Treatment:

-

Lysis:

-

Electrophoresis:

-

Load 20 µg protein per lane on a 15% SDS-PAGE gel (histones are small, ~15 kDa).[1]

-

-

Blotting:

-

Antibody Staining:

-

Detection:

Selectivity & Off-Target Considerations

| Target | Affinity | Notes |

| HDAC1 / HDAC2 | High | Primary mechanism.[1] The 2-methyl group on the ZBG fits the narrow pocket of Class I. |

| HDAC3 | Moderate | Often inhibited by benzamides, but usually with lower potency than HDAC1/2.[1] |

| HDAC6 / Class II | Low/None | The large surface recognition domain of Class II HDACs does not accommodate the short benzamide scaffold well. |

| Kinases (e.g., Src) | Unlikely | While some benzamides inhibit kinases, the amino-anilide motif is highly specific to zinc metalloproteases.[1] |

References

-

Santa Cruz Biotechnology . N-(3-Amino-2-methylphenyl)-2-butoxybenzamide (sc-329306) Product Datasheet. Link

-

Suzuki, T., et al. (2005).[1] "Design, synthesis, and biological activity of novel HDAC inhibitors: Selectivity and potency of benzamide derivatives." Journal of Medicinal Chemistry. Link

-

Chou, C. J., et al. (2008).[1] "HDAC inhibition by benzamide derivatives: The role of the 2-amino group." Journal of Biological Chemistry. Link

-

Methot, J. L., et al. (2008).[1] "Exploration of the internal cavity of histone deacetylase (HDAC) with selective HDAC1/2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Methodological & Application

Synthesis protocol for N-(3-Amino-2-methylphenyl)-2-butoxybenzamide

An In-depth Guide to the Synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide, a substituted benzamide scaffold with significant potential in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and scalability, proceeding through three primary stages: 1) Williamson ether synthesis to produce the 2-butoxybenzoic acid intermediate, 2) Amide coupling via an acyl chloride intermediate to form N-(2-methyl-3-nitrophenyl)-2-butoxybenzamide, and 3) Catalytic reduction of the nitro group to yield the final target compound. This guide emphasizes the rationale behind procedural choices, incorporates detailed characterization checkpoints, and is structured to ensure reproducibility for researchers in organic synthesis and pharmaceutical sciences.

Introduction and Synthetic Strategy

N-(3-Amino-2-methylphenyl)-2-butoxybenzamide is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The presence of a flexible butoxy group, a rigid benzamide core, and a reactive aminophenyl moiety makes it a versatile building block for library synthesis. The synthetic approach detailed herein is a logical, multi-step process designed to maximize yield and purity by addressing key chemical challenges, such as regioselectivity and functional group compatibility.

The retrosynthetic analysis breaks down the target molecule at the amide bond, identifying 2-butoxybenzoic acid and 3-amino-2-methylaniline as the primary precursors. However, to avoid side reactions with the free amino group during amide coupling, a more strategic approach is employed. We begin with 2-methyl-3-nitroaniline, where the nitro group serves as a protected form of the desired amine. This nitro-substituted aniline is coupled with 2-butoxybenzoic acid. The synthesis of 2-butoxybenzoic acid itself is achieved from readily available 2-hydroxybenzoic acid (salicylic acid). The final step involves the selective reduction of the nitro group to the amine.

Caption: Retrosynthetic analysis and forward synthetic pathway.

Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Glassware must be oven-dried prior to use, especially for moisture-sensitive reactions.[1] Solvents and reagents were obtained from commercial suppliers and used without further purification unless otherwise noted.[1] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) on silica gel plates.

Part I: Synthesis of 2-Butoxybenzoic Acid (Intermediate 1)

This step employs the Williamson ether synthesis, a reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide.[2] Here, the phenoxide of salicylic acid is generated in situ using potassium carbonate and subsequently alkylated with 1-bromobutane.

Table 1: Reagents for 2-Butoxybenzoic Acid Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Hydroxybenzoic Acid | 138.12 | 10.0 g | 72.4 | 1.0 |

| 1-Bromobutane | 137.02 | 12.9 g (9.5 mL) | 94.1 | 1.3 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 g | 180.9 | 2.5 |

| Dimethylformamide (DMF) | - | 150 mL | - | - |

Step-by-Step Protocol:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxybenzoic acid (10.0 g, 72.4 mmol) and potassium carbonate (25.0 g, 180.9 mmol).

-

Add 150 mL of dimethylformamide (DMF) to the flask.

-

Stir the suspension vigorously and add 1-bromobutane (9.5 mL, 94.1 mmol).

-

Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction's completion by TLC (Eluent: 30% Ethyl Acetate in Hexane).

-

After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

-

Acidify the aqueous solution to pH ~2 by slowly adding concentrated hydrochloric acid (HCl). A white precipitate will form.

-

Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 2-butoxybenzoic acid as a white solid.[3]

-

Dry the product under vacuum. Expected yield: 80-90%.

Part II: Synthesis of N-(2-methyl-3-nitrophenyl)-2-butoxybenzamide (Intermediate 2)

Amide bond formation is achieved by first activating the carboxylic acid.[4] Converting 2-butoxybenzoic acid to its acyl chloride derivative with oxalyl chloride provides a highly reactive intermediate that readily couples with 2-methyl-3-nitroaniline. Pyridine is used as a base to neutralize the HCl generated during the coupling reaction.

Table 2: Reagents for Amide Coupling

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 2-Butoxybenzoic Acid | 194.23 | 10.0 g | 51.5 | 1.0 |

| Oxalyl Chloride | 126.93 | 7.8 g (5.4 mL) | 61.8 | 1.2 |

| 2-Methyl-3-nitroaniline | 152.15 | 7.8 g | 51.5 | 1.0 |

| Pyridine | 79.10 | 8.2 mL | 103.0 | 2.0 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Dimethylformamide (DMF) | - | 2-3 drops | - | Catalytic |

Step-by-Step Protocol:

-

Acyl Chloride Formation: a. In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-butoxybenzoic acid (10.0 g, 51.5 mmol) in 100 mL of anhydrous dichloromethane (DCM). b. Add a catalytic amount of DMF (2-3 drops). c. Cool the solution in an ice bath (0 °C) and add oxalyl chloride (5.4 mL, 61.8 mmol) dropwise over 15 minutes. Gas evolution will be observed. d. Allow the reaction to warm to room temperature and stir for 2 hours. The completion of this step results in a solution of 2-butoxybenzoyl chloride. Do not isolate this intermediate.

-

Amide Coupling: a. In a separate 500 mL flask, dissolve 2-methyl-3-nitroaniline (7.8 g, 51.5 mmol) in 100 mL of anhydrous DCM and add pyridine (8.2 mL, 103.0 mmol). b. Cool this amine solution to 0 °C in an ice bath. c. Slowly add the freshly prepared 2-butoxybenzoyl chloride solution to the amine solution via a dropping funnel over 30 minutes. d. Once the addition is complete, allow the mixture to warm to room temperature and stir overnight (16 hours).

-

Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. c. Purify the resulting crude solid by column chromatography on silica gel (Eluent: 10-20% Ethyl Acetate in Hexane) to afford the pure amide product.

Part III: Synthesis of N-(3-Amino-2-methylphenyl)-2-butoxybenzamide (Final Product)

The final step is the reduction of the aromatic nitro group to a primary amine. While catalytic hydrogenation is a clean method, reduction using tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a highly effective and classic laboratory method that avoids the need for specialized high-pressure hydrogenation equipment.[5]

Table 3: Reagents for Nitro Reduction

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| N-(2-methyl-3-nitrophenyl)... | 328.38 | 10.0 g | 30.4 | 1.0 |

| Tin(II) Chloride Dihydrate | 225.65 | 34.3 g | 152.2 | 5.0 |

| Ethanol (95%) | - | 250 mL | - | - |

Step-by-Step Protocol:

-

In a 500 mL round-bottom flask, suspend N-(2-methyl-3-nitrophenyl)-2-butoxybenzamide (10.0 g, 30.4 mmol) in 250 mL of 95% ethanol.

-

Add tin(II) chloride dihydrate (34.3 g, 152.2 mmol) to the suspension.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) for 3-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the mixture to pH > 8 by the slow addition of a saturated sodium bicarbonate solution. This will precipitate tin salts as a white solid.

-

Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be purified by either recrystallization (from ethyl acetate/hexane) or flash column chromatography to yield N-(3-Amino-2-methylphenyl)-2-butoxybenzamide as a solid.

Characterization and Validation

Accurate structural elucidation is critical to validate the synthesis.[6] The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of all expected protons, including the aromatic protons with their characteristic splitting patterns, the butoxy chain protons, the methyl group singlet, and the new broad singlet for the -NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the correct number of distinct carbon signals, including those for the aromatic rings, the carbonyl carbon of the amide, and the carbons of the butoxy and methyl groups.

-

MS (Mass Spectrometry): ESI-MS should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₈H₂₂N₂O₂ (298.38 g/mol ).

-

HPLC (High-Performance Liquid Chromatography): Can be used to determine the purity of the final compound, which should ideally be >95% for use in further applications.

Workflow and Logic

The entire process, from material preparation to final analysis, follows a logical progression. Each synthetic step includes a dedicated work-up and purification phase to ensure the intermediate's purity before proceeding to the next transformation. This modular approach is crucial for troubleshooting and achieving a high-purity final product.

Caption: Step-by-step experimental and analytical workflow.

Safety and Handling

-

Oxalyl Chloride: Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Pyridine and DMF: Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

-

Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care.

-

Solvents (DCM, Ethanol, Ethyl Acetate, Hexane): Flammable. Keep away from ignition sources.

Conclusion

This application note details a reliable and well-characterized synthetic route to N-(3-Amino-2-methylphenyl)-2-butoxybenzamide. By following the step-by-step protocols for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical building block with high purity. The justification provided for each major step offers insight into the chemical principles at play, making this guide a useful resource for both process execution and academic understanding.

References

- CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PMC. [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. [Link]

-

An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company. [Link]

-

3-Methyl-N-(2-methylphenyl)benzamide. PubMed Central. [Link]

-

Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. ResearchGate. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

- Synthesis of n-methylaniline.

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

- Synthetic method of 3-chloro-2-methylaniline.

- Method for purifying aromatic amino acids.

-

Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. chemrxiv.org. [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES. Rasayan J. Chem. [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Synthesis and characterization of 2‐acetoxybenzoic acid‐dextran ester conjugates. ResearchGate. [Link]

-

Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

- Synthesis method of 2-ethoxybenzoic acid compound.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]

- 3. CAS 1498-96-0: 4-Butoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 4. scispace.com [scispace.com]

- 5. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Handling and storage stability of amino-benzamide compounds

Application Note: Handling, Storage, and Stability of Amino-Benzamide Compounds

Executive Summary

Amino-benzamide compounds (e.g., 2-aminobenzamide, 4-aminobenzamide derivatives) serve critical roles as fluorescent tags in glycan analysis, pharmacophores in histone deacetylase (HDAC) inhibitors, and linkers in antibody-drug conjugates (ADCs). While chemically versatile, their stability is compromised by three primary vectors: amide bond hydrolysis , aniline oxidation , and photolytic degradation .

This guide provides a scientifically grounded protocol for the handling and storage of these compounds. It synthesizes kinetic data on amide hydrolysis with practical laboratory workflows to minimize degradation and ensure experimental reproducibility.

Chemical Stability & Degradation Mechanisms

To preserve the integrity of amino-benzamide reagents, one must understand the causality of their degradation.

Hydrolysis of the Amide Bond

The benzamide moiety is susceptible to hydrolysis under acidic or basic conditions, cleaving the molecule into a benzoic acid derivative and an amine.[1]

-

Mechanism: The carbonyl carbon is attacked by nucleophiles (OH⁻ in base) or activated by protonation (in acid), leading to cleavage.

-

Kinetic Insight: Substituents on the aromatic ring influence stability. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzamide ring generally accelerate alkaline hydrolysis by making the carbonyl carbon more electrophilic [1].

-

Impact: Loss of the pharmacophore or fluorophore attachment point.

Oxidation of the Amino Group

The free amino group (aniline functionality), particularly in 2-amino and 4-amino isomers, is electron-rich and prone to oxidation.

-

Mechanism: Radical formation leads to polymerization or conversion to nitro/nitroso species, often manifesting as a color change (yellowing/browning) in solution.

-

Impact: Reduced fluorescence quantum yield (for 2-AB) and formation of toxic byproducts.

Photostability

Fluorescent derivatives (like 2-AB) are inherently photosensitive. Prolonged exposure to ambient light can cause photobleaching or photo-oxidation [2].

Visualization of Degradation Pathways

The following diagram illustrates the critical stress pathways affecting amino-benzamides.